Receptor Specificity and Binding Affinity: Eptifibatide Acetate vs. Abciximab and Tirofiban
Eptifibatide Acetate exhibits a 120 nmol/L binding affinity (KD) for the GP IIb/IIIa receptor [1]. It is a specific, competitive antagonist of the GP IIb/IIIa receptor, binding only to this target [2]. In contrast, abciximab is a non-specific, non-competitive inhibitor that also binds to αvβ3 and αMβ2 integrins, and tirofiban is a non-peptide, specific, competitive antagonist [2]. This difference is critical for experimental design where off-target integrin effects must be avoided [3].
| Evidence Dimension | Receptor Binding Specificity and Affinity (KD) |
|---|---|
| Target Compound Data | KD = 120 nmol/L; Specific competitive antagonist for GP IIb/IIIa |
| Comparator Or Baseline | Abciximab: KD = 5 nmol/L; Non-specific, non-competitive inhibitor (binds GP IIb/IIIa, αvβ3, αMβ2). Tirofiban: KD = 15 nmol/L; Specific competitive antagonist for GP IIb/IIIa. |
| Quantified Difference | Eptifibatide is a specific GP IIb/IIIa antagonist, unlike abciximab which exhibits off-target integrin binding. Its KD is 8x lower than tirofiban but 24x higher than abciximab. |
| Conditions | In vitro receptor binding assays using purified human platelet GP IIb/IIIa receptors. |
Why This Matters
Researchers investigating pure GP IIb/IIIa signaling without confounding effects on αvβ3 (angiogenesis) or αMβ2 (inflammation) must select eptifibatide acetate over abciximab to ensure specificity.
- [1] Gurm HS, et al. Comparative Properties of GP IIb/IIIa Inhibitors. Table 4. J Am Heart Assoc. 2020;9(24):e017794. View Source
- [2] De Luca G, et al. Abciximab, Eptifibatide, and Tirofiban Exhibit Different Pharmacological Profiles. J Cardiovasc Pharmacol. 2005;46(2):147-154. View Source
- [3] Capodanno D, et al. Differences among GP IIb/IIIa inhibitors. Eur Heart J Suppl. 2007;9(suppl_A):A25-A31. View Source
